molecular formula C8H10BrN B7965930 3-Bromo-N,5-dimethylaniline

3-Bromo-N,5-dimethylaniline

Cat. No.: B7965930
M. Wt: 200.08 g/mol
InChI Key: OFRZPBGDKKIZDE-UHFFFAOYSA-N
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Description

3-Bromo-N,5-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by a bromine atom and two methyl groups attached to the benzene ring, specifically at the 3rd and 5th positions, with an amino group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N,5-dimethylaniline typically involves a multi-step process:

Industrial Production Methods: In an industrial setting, the synthesis may involve the use of specific catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of mesitylene as a solvent in the methylation reaction can be employed to achieve high efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N,5-dimethylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.

    Coupling Reactions: It can participate in coupling reactions to form azo compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 3-methoxy-N,5-dimethylaniline.

    Oxidation: Products include 3-nitro-N,5-dimethylaniline.

    Reduction: Products include 3-amino-N,5-dimethylaniline.

Scientific Research Applications

3-Bromo-N,5-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-N,5-dimethylaniline involves its interaction with specific molecular targets. The bromine and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include electrophilic aromatic substitution and nucleophilic addition, depending on the reaction conditions .

Comparison with Similar Compounds

  • 3-Bromo-N,N-dimethylaniline
  • 2-Bromo-N,N-dimethylaniline
  • 4-Bromo-N,N-dimethylaniline

Comparison: 3-Bromo-N,5-dimethylaniline is unique due to the specific positioning of the bromine and methyl groups, which can influence its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and coupling reactions .

Properties

IUPAC Name

3-bromo-N,5-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-3-7(9)5-8(4-6)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRZPBGDKKIZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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